4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol
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Overview
Description
4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol is a chemical compound with the molecular formula C13H9Br2NO It is a derivative of phenol and is characterized by the presence of bromine atoms and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol typically involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the bromine atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(((4-Bromophenyl)imino)methyl)phenol: Similar structure but lacks additional substituents.
(E)-2-(((4-Fluorophenyl)imino)methyl)phenol: Contains a fluorine atom instead of bromine.
4-Bromo-2-(((4-(2-Methoxyphenyl)-1-piperazinyl)imino)methyl)phenol: Contains a piperazine ring and methoxy group .
Uniqueness
4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol is unique due to its specific combination of bromine atoms and imine group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .
Properties
CAS No. |
93186-78-8 |
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Molecular Formula |
C13H9Br2NO |
Molecular Weight |
355.02 g/mol |
IUPAC Name |
4-bromo-2-[(4-bromophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Br2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H |
InChI Key |
WBJGMDBPWOVGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)Br |
Origin of Product |
United States |
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